molecular formula C24H25FNNaO5 B1149341 5-Hydroxy Fluvastatin Sodium Salt CAS No. 150767-71-8

5-Hydroxy Fluvastatin Sodium Salt

Cat. No.: B1149341
CAS No.: 150767-71-8
M. Wt: 449.4471732
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Fluvastatin Sodium Salt (CAS 150767-71-8) is a major monohydroxylated metabolite of the cholesterol-lowering drug Fluvastatin, produced primarily via hydroxylation of the indole ring in the liver . As a key active metabolite, it is a valuable reference standard in pharmaceutical research for studying Fluvastatin's metabolic profile, pharmacokinetics, and biotransformation pathways . This compound retains the core mechanism of action of statins by serving as a potent, competitive inhibitor of Hydroxymethylglutaryl-CoA (HMG-CoA) reductase . By inhibiting this rate-limiting enzyme in the mevalonate pathway, it effectively blocks endogenous cholesterol synthesis, making it an essential tool for in vitro research into hypercholesterolemia and cardiovascular diseases . Researchers utilize this compound to investigate the complex relationship between statin metabolism and therapeutic efficacy, as well as to analyze biological samples for metabolite quantification during drug development studies. This product is strictly for Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Properties

IUPAC Name

sodium;(E,3R,5S)-7-[3-(4-fluorophenyl)-5-hydroxy-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26FNO5.Na/c1-14(2)26-21-9-7-18(28)12-20(21)24(15-3-5-16(25)6-4-15)22(26)10-8-17(27)11-19(29)13-23(30)31;/h3-10,12,14,17,19,27-29H,11,13H2,1-2H3,(H,30,31);/q;+1/p-1/b10-8+;/t17-,19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHBOCPYDHYTEO-XVCCDYDGSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)O)C(=C1C=CC(CC(CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)N1C2=C(C=C(C=C2)O)C(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C3=CC=C(C=C3)F.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FNNaO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50857728
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

449.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

150767-71-8
Record name Sodium (3R,5S,6E)-7-[3-(4-fluorophenyl)-5-hydroxy-1-(propan-2-yl)-1H-indol-2-yl]-3,5-dihydroxyhept-6-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50857728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy Fluvastatin Sodium Salt involves multiple steps, starting from aniline and [2H6] 2-bromopropane. The process includes the formation of intermediate compounds through aldol addition, followed by treatment with lithium hexamethyldisilazane to form alkoxide dianion intermediates . The final product is obtained by converting the intermediate into its sodium salt form using 1N sodium hydroxide solution .

Industrial Production Methods

Industrial production of Fluvastatin Sodium involves a convergent synthesis approach. The process includes the preparation of organic amine salts, which are then converted into the sodium salt form through treatment with sodium hydroxide solution . This method ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy Fluvastatin Sodium Salt undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, acids, and bases are commonly used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of Fluvastatin, such as ketones, alcohols, and substituted compounds.

Scientific Research Applications

Cardiovascular Applications

2.1 Cholesterol Management

Fluvastatin, and by extension its metabolite 5-Hydroxy Fluvastatin Sodium Salt, is widely used for managing hyperlipidemia. Clinical studies have demonstrated that fluvastatin effectively reduces LDL cholesterol levels, which is critical in preventing cardiovascular diseases .

2.2 Case Study: Cardiovascular Disease Prevention

A study published in the Journal of the American College of Cardiology highlighted the efficacy of fluvastatin in reducing cardiovascular events among patients with chronic coronary disease. The findings indicated a significant reduction in major adverse cardiovascular events (MACE) among those treated with fluvastatin compared to a placebo group .

Cancer Research Applications

3.1 Inhibition of Tumor Growth

Recent research indicates that this compound may have anticancer properties. A study published in Cancer Prevention Research demonstrated that fluvastatin inhibited the growth of non-small cell lung cancer cells by targeting HMGCR, leading to reduced cell proliferation and increased apoptosis .

3.2 Case Study: Lung Cancer Prevention

In vitro experiments showed that treatment with fluvastatin resulted in a dose-dependent decrease in cell viability of lung cancer cells. The study utilized MTS assays to measure cytotoxicity, revealing significant growth inhibition at concentrations as low as 10 µmol/L .

Antioxidant Properties

This compound has been shown to inhibit the formation of reactive oxygen species (ROS), which are implicated in various pathological conditions, including cardiovascular diseases and cancer. This antioxidant effect may contribute to its therapeutic benefits beyond cholesterol management .

Pharmacokinetics and Metabolism

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed and metabolized in the liver, where it undergoes further biotransformation into active metabolites. Understanding its pharmacokinetics is essential for optimizing dosing regimens in clinical practice .

Comparative Data on Efficacy

Application AreaEfficacy EvidenceReference
Cholesterol ManagementSignificant reduction in LDL levels
Cancer PreventionInhibition of lung cancer cell growth
Antioxidant ActivityInhibition of ROS formation

Mechanism of Action

5-Hydroxy Fluvastatin Sodium Salt exerts its effects by selectively and competitively inhibiting the hepatic enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme is responsible for converting hydroxymethylglutaryl-coenzyme A to mevalonate, the rate-limiting step in cholesterol biosynthesis . By inhibiting this enzyme, the compound reduces the synthesis of cholesterol, leading to lower plasma cholesterol levels.

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula: C₂₄H₁₈D₇FNNaO₅ (deuterated form) / C₂₄H₂₄FNNaO₅ (non-deuterated) .
  • Sodium salt of the hydroxylated heptenoic acid side chain, with stereospecificity at the 3R,5S positions in the parent compound retained .

Comparison with Similar Compounds

Fluvastatin Sodium (Parent Compound)

Structural and Pharmacological Differences :

  • Molecular Formula : C₂₄H₂₅FNNaO₄ vs. C₂₄H₂₄FNNaO₅ for 5-hydroxy metabolite .
  • Activity : Fluvastatin sodium directly inhibits HMG-CoA reductase with an IC₅₀ of ~0.3–0.5 μM for CYP2C9 inhibition, while 5-hydroxy fluvastatin exhibits negligible enzymatic activity .
  • Metabolism : Fluvastatin undergoes extensive first-pass metabolism to form 5-hydroxy, 6-hydroxy, and N-deisopropyl metabolites. The 5-hydroxy metabolite accounts for <1% of urinary excretion .

Table 1: Key Properties of Fluvastatin Sodium vs. 5-Hydroxy Fluvastatin Sodium Salt

Property Fluvastatin Sodium This compound
Molecular Weight 433.46 g/mol 456.59 g/mol (deuterated)
Primary Metabolic Pathway CYP2C9 (50–80%) CYP2C9/CYP2C8/CYP3A
Pharmacological Activity Active HMG-CoA inhibitor Inactive metabolite
Analytical Use Drug substance Reference standard

6-Hydroxy Fluvastatin Sodium Salt

  • Formation : Primarily mediated by CYP2C9 .
  • Activity: Similar to 5-hydroxy fluvastatin, it lacks significant HMG-CoA reductase inhibition.
  • Analytical Differentiation : Distinguished via HPLC retention times or mass spectrometry due to positional isomerism of the hydroxyl group .

N-Deisopropyl Fluvastatin

  • Structure : Lacks the isopropyl group on the indole ring due to oxidative metabolism .
  • Pharmacokinetics : Major fecal metabolite, accounting for >50% of excreted fluvastatin. Unlike 5-hydroxy fluvastatin, it undergoes β-oxidation, reducing its molecular weight by ~58 Da .

Enantiomers: (3S,5R)-Fluvastatin Sodium Salt

  • Stereochemistry : The (3S,5R) enantiomer is pharmacologically inactive compared to the (3R,5S) form in fluvastatin sodium .
  • Regulatory Significance : Used in quality control to ensure enantiomeric purity during drug manufacturing .

Related Impurities and Analogs

  • Anti-Isomer : A diastereomer with reversed configuration at C3 and C5, controlled to ≤2% in commercial formulations .

Table 2: Metabolic and Analytical Comparison of Fluvastatin Derivatives

Compound Metabolic Enzyme Involvement Analytical Application
5-Hydroxy Fluvastatin CYP2C9/CYP2C8/CYP3A Pharmacokinetic studies
6-Hydroxy Fluvastatin CYP2C9 Impurity profiling
N-Deisopropyl Fluvastatin CYP2C9 Excretion pathway analysis
(3S,5R)-Fluvastatin N/A Enantiomeric purity testing

Research Findings and Implications

  • Drug-Drug Interactions : Fluvastatin’s metabolism via multiple CYPs reduces the risk of severe interactions, unlike statins reliant solely on CYP3A4 (e.g., simvastatin) .
  • Solid-State Properties : 5-hydroxy fluvastatin’s solubility differs from the parent due to hydroxylation, impacting dissolution rates in pharmacokinetic models .
  • Regulatory Standards : USP mandates strict control of related compounds (e.g., ≤2% anti-isomer) to ensure safety and efficacy .

Biological Activity

5-Hydroxy Fluvastatin Sodium Salt is a significant metabolite of fluvastatin, a well-known HMG-CoA reductase inhibitor used primarily for lowering cholesterol levels and preventing cardiovascular diseases. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and clinical implications based on diverse research findings.

This compound is derived from the biotransformation of fluvastatin in the human body. It retains some pharmacological activity, primarily through competitive inhibition of HMG-CoA reductase, which is crucial in cholesterol biosynthesis. The inhibition leads to decreased hepatic cholesterol levels, stimulating the synthesis of LDL receptors and enhancing the uptake of LDL cholesterol from the bloodstream .

Key Properties:

  • Chemical Formula: C24H25FNNaO4
  • Molecular Weight: 429.45 g/mol
  • Mechanism: Inhibition of HMG-CoA reductase

Antihyperlipidemic Effects

5-Hydroxy Fluvastatin exhibits significant antihyperlipidemic effects. As an active metabolite of fluvastatin, it contributes to lowering total cholesterol and LDL cholesterol levels in patients with hypercholesterolemia. Studies have shown that fluvastatin can effectively reduce lipid levels by approximately 20-30% in patients with primary hypercholesterolemia .

Antioxidant Activity

In addition to its lipid-lowering effects, 5-Hydroxy Fluvastatin has demonstrated antioxidant properties. Research indicates that it can reduce oxidative stress markers in vivo, contributing to cardiovascular protection beyond lipid management . This antioxidant activity is particularly relevant in preventing endothelial dysfunction and atherosclerosis.

Antitumor Activity

Recent studies have highlighted the potential antineoplastic activity of fluvastatin and its metabolites, including 5-Hydroxy Fluvastatin. In vitro and in vivo experiments have shown that fluvastatin inhibits the growth of non-small cell lung cancer (NSCLC) cells by inducing apoptosis and interfering with critical signaling pathways such as Braf/MEK/ERK1/2 and Akt . This suggests a promising role for 5-Hydroxy Fluvastatin in cancer prevention and therapy.

Clinical Trials

  • Lipid-Lowering Efficacy : A clinical trial involving patients with hyperlipidemia demonstrated that treatment with fluvastatin resulted in a significant reduction in LDL cholesterol levels compared to placebo .
  • Cancer Prevention : A study focusing on lung cancer models indicated that fluvastatin treatment significantly reduced tumor growth in mice exposed to carcinogens, supporting its potential role as a chemopreventive agent .
  • Myotoxicity Assessment : While generally well tolerated, some studies have reported myotoxicity associated with statin use. However, specific investigations into 5-Hydroxy Fluvastatin's effects on muscle tissue revealed no significant adverse effects at therapeutic doses .

Pharmacokinetics and Metabolism

5-Hydroxy Fluvastatin is primarily metabolized in the liver through hydroxylation and N-dealkylation processes. Its pharmacokinetic profile includes:

  • Bioavailability : Approximately 24% after oral administration.
  • Half-life : Short half-life necessitating multiple daily doses for sustained effect.
  • Excretion : Primarily excreted via bile into feces; minimal renal excretion observed .

Comparative Table of Biological Activities

Activity TypeDescriptionEvidence Source
Lipid-LoweringReduces total cholesterol and LDL levels by 20-30%
AntioxidantDecreases oxidative stress markers
AntitumorInduces apoptosis in NSCLC cells; inhibits tumor growth
MyotoxicityGenerally well tolerated; minimal adverse effects noted

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing and characterizing 5-Hydroxy Fluvastatin Sodium Salt?

  • Methodology : Synthesis should follow validated procedures for statin derivatives, including stereospecific steps to preserve the (3S,5R) configuration. Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>98%), and mass spectrometry (MS) for molecular weight verification . For novel derivatives, elemental analysis and X-ray crystallography are advised to confirm identity and crystallinity .
  • Data Quality : Ensure batch-to-batch consistency by documenting salt content, water content, and solubility variations, particularly for cell-based assays .

Q. How can researchers validate the purity of this compound in pharmacological studies?

  • Analytical Techniques : Use reverse-phase HPLC with a C18 column and UV detection at 235 nm, as per pharmacopeial guidelines. Prepare standard solutions in phosphate buffer (pH 7.0) and validate the method using USP reference standards .
  • Impurity Profiling : Monitor for isomers (e.g., anti-isomer) and degradation products by comparing retention times and relative response factors (RRT ≤ 0.2 for major impurities) .

Advanced Research Questions

Q. What mechanisms explain this compound’s pleiotropic effects beyond HMG-CoA reductase inhibition?

  • Experimental Design : Investigate interactions with non-lipid targets (e.g., gap junction proteins like GJC3) using surface plasmon resonance (SPR) to quantify binding kinetics. Combine chemical genomics approaches (e.g., phage display) to identify novel binding partners .
  • Data Interpretation : Correlate statin-induced vascular effects (e.g., reduced smooth muscle proliferation) with protein interaction data, controlling for cholesterol-independent pathways .

Q. How should researchers address contradictions in pharmacokinetic data for this compound across studies?

  • Statistical Approaches : Apply meta-analysis frameworks from large-scale trials (e.g., Cholesterol and Recurrent Events Trial methodology) to reconcile variability. Stratify data by patient subgroups (e.g., LDL cholesterol levels, sex) and adjust for covariates like hepatic metabolism .
  • Validation : Cross-reference in vitro microsomal stability data (e.g., IC₅₀ values in human liver microsomes) with in vivo outcomes to resolve discrepancies .

Q. What strategies optimize experimental design for studying this compound’s antioxidant properties?

  • In Vitro Models : Use endothelial cell cultures under oxidative stress (e.g., H₂O₂ exposure) and quantify reactive oxygen species (ROS) via fluorescence probes. Include pravastatin as a comparator to isolate statin-specific effects .
  • In Vivo Models : Design double-blind rodent studies with cholesterol-normalized diets to differentiate antioxidant activity from lipid-lowering effects .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

  • Quality Control : Implement strict adherence to Good Laboratory Practices (GLP), including documentation of reaction conditions (temperature, solvent ratios) and intermediate purification steps. Use pharmacopeial-grade reagents and validate synthetic routes via peer-reviewed protocols .
  • Data Sharing : Publish full experimental details (e.g., NMR spectra, HPLC chromatograms) in supplementary materials to enable replication .

Methodological Challenges and Solutions

Q. How to resolve solubility issues in formulation studies of this compound?

  • Approach : Screen excipients (e.g., cyclodextrins, polyethylene glycol) using phase-solubility diagrams. Validate solubility enhancements via differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to confirm amorphous dispersion .

Q. What computational tools predict this compound’s stability under varying pH and temperature?

  • Modeling : Employ density functional theory (DFT) to simulate degradation pathways. Validate predictions with accelerated stability studies (40°C/75% RH) and correlate with experimental HPLC data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.